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Compound of Interest

Compound Name: 2,4-Dichlorocinnamic acid

L  Get Quote

Cat. No.: B071971

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dichlorocinnamic acid, a compound of interest for researchers, scientists, and professionals
in drug development. This document details the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental
protocols for these analytical techniques.

Molecular Structure and Properties

2,4-Dichlorocinnamic acid is a derivative of cinnamic acid with two chlorine atoms substituted
on the phenyl ring. The structure and basic properties are fundamental for the interpretation of
its spectroscopic data.

Property Value

Chemical Formula

CoHeCl202[1][2]

Molecular Weight 217.05 g/mol [1][2]
IUPAC Name (E)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1]
CAS Number 20595-45-3 (for the (Z)-isomer)[2]

Spectroscopic Data
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The following tables summarize the anticipated quantitative data from *H NMR, 3C NMR, IR,
and Mass Spectrometry for 2,4-Dichlorocinnamic acid. These values are based on the
analysis of related cinnamic acid derivatives and spectral prediction tools, as direct
experimental data is not readily available in a complete, published format.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and
carboxylic acid protons. The large coupling constant (J) for the vinyl protons is characteristic of
the trans configuration.

Table 1: Predicted *H NMR Data for 2,4-Dichlorocinnamic acid

Chemical Shift (8) /

Multiplicity Integration Assignment
pPpm
) Carboxylic acid (-
~12.5 Singlet (broad) 1H
COOH)
~7.95 Doublet 1H Vinyl proton (-CH=)
~7.70 Doublet 1H Aromatic proton
~7.50 Doublet of doublets 1H Aromatic proton
~7.35 Doublet 1H Aromatic proton
~6.50 Doublet 1H Vinyl proton (=CH-)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will provide information about the carbon framework of the molecule.
The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and
carboxylic acid groups.

Table 2: Predicted 13C NMR Data for 2,4-Dichlorocinnamic acid
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Chemical Shift (8) / ppm

Assignment

~167 Carboxylic acid carbon (C=0)
~141 Vinyl carbon (-CH=)

~136 Aromatic carbon (C-Cl)

~135 Aromatic carbon (C-CI)

~132 Aromatic carbon (ipso)

~130 Aromatic carbon (CH)

~129 Aromatic carbon (CH)

~128 Aromatic carbon (CH)

~122 Vinyl carbon (=CH-)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2,4-Dichlorocinnamic acid

Wavenumber (cm~—2) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic acid)

~1690 Strong C=0 stretch (Carboxylic acid)

~1630 Medium C=C stretch (Vinyl)

~1580, ~1470 Medium-Weak C=C stretch (Aromatic)

~1250 Medium C-O stretch (Carboxylic acid)

820 Strong C-H bend (Aromatic, out-of-
plane)

~770 Strong C-Cl stretch

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b071971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-

containing fragments.

Table 4: Predicted Mass Spectrometry Data for 2,4-Dichlorocinnamic acid

m/z Relative Intensity (%) Assighment

[M]* (Molecular ion with 35Cl

216/218/220 High and Cl sotopes)
199/201/203 Medium [M-OHJ*
171/173/175 Medium [M-COOH]*
136/138 Low [C7HaCI*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2,4-Dichlorocinnamic acid is dissolved in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIz or DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: A 300 MHz or higher field NMR spectrometer is used.
e 1H NMR Acquisition:

o Number of scans: 16-32

[¢]

Relaxation delay: 1.0 s

Pulse width: 90°

[e]

o

Spectral width: -2 to 14 ppm
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e 13C NMR Acquisition:
o Number of scans: 1024-4096
o Relaxation delay: 2.0 s
o Pulse program: Proton-decoupled
o Spectral width: 0 to 200 ppm

e Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected.
Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance
(ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR
crystal.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond
or germanium ATR accessory.

o Data Acquisition:
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm
o Number of scans: 16-32

e Processing: A background spectrum of the clean ATR crystal is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.
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e Instrumentation: A mass spectrometer with an Electron lonization (EIl) source is typically

used for this type of compound.
o Data Acquisition:
o lonization mode: Electron lonization (EIl)
o Electron energy: 70 eV
o Mass range: 40-400 amu

e Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragment ions.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,4-
Dichlorocinnamic acid and the relationships between the different analytical techniques.
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Workflow for Spectroscopic Analysis of 2,4-Dichlorocinnamic Acid
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Caption: Workflow for the spectroscopic analysis of 2,4-Dichlorocinnamic acid.
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Conceptual Relationship of Spectroscopic Data
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Caption: Relationship between the molecule and the information from each spectroscopic
technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dichlorocinnamic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b07197 1#spectroscopic-data-nmr-ir-ms-for-2-4-
dichlorocinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://precision.fda.gov/ginas/app/ui/substances/a12b59d6-7148-4489-9e02-719964d461aa
https://pubchem.ncbi.nlm.nih.gov/compound/44119787
https://pubchem.ncbi.nlm.nih.gov/compound/44119787
https://www.benchchem.com/product/b071971#spectroscopic-data-nmr-ir-ms-for-2-4-dichlorocinnamic-acid
https://www.benchchem.com/product/b071971#spectroscopic-data-nmr-ir-ms-for-2-4-dichlorocinnamic-acid
https://www.benchchem.com/product/b071971#spectroscopic-data-nmr-ir-ms-for-2-4-dichlorocinnamic-acid
https://www.benchchem.com/product/b071971#spectroscopic-data-nmr-ir-ms-for-2-4-dichlorocinnamic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b071971?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

